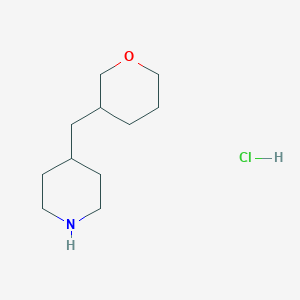

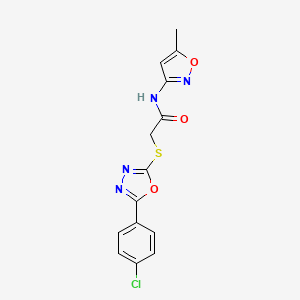

![molecular formula C19H13ClN4O2 B2842983 1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 852450-14-7](/img/structure/B2842983.png)

1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as CP-673451, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR). VEGFR is a transmembrane receptor that plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. CP-673451 has shown promising results in preclinical studies as an anti-angiogenic agent, making it a potential candidate for cancer treatment.

科学研究应用

Antimicrobial and Anticancer Activities

Compounds structurally related to 1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have shown potential antimicrobial and anticancer activities. A series of pyrazole derivatives, including structures analogous to the specified compound, were synthesized and evaluated for their in vitro antimicrobial and anticancer efficacy. Some of these compounds demonstrated higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity, indicating their potential as novel antimicrobial and anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Enzyme Inhibition and Cellular Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine analogues, exploring their affinity towards adenosine receptors. These compounds, including variations on the core structure of interest, were tested for A1 adenosine receptor affinity, with specific modifications enhancing overall activity. This suggests their potential use in modulating adenosine receptor-mediated physiological processes (Harden, Quinn, & Scammells, 1991).

Phosphodiesterase Inhibition

Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their inhibitory effects on phosphodiesterase 9 (PDE9), suggesting potential applications in neurological disorders such as Alzheimer's disease. One compound in particular, 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one, demonstrated potent and selective inhibition of PDE9, offering insights into the therapeutic potential of these compounds in enhancing cognitive function (Wunder et al., 2005).

Antimicrobial Potency

Research on linked heterocyclic compounds containing pyrazole-pyrimidine moieties has also shown significant antimicrobial activity. Compounds synthesized through one-pot cyclo-condensation involving structures similar to the specified chemical showed good inhibitory activity against various bacteria and fungi, highlighting their potential as antimicrobial agents (Sanjeeva Reddy et al., 2010).

属性

IUPAC Name |

1-(4-chlorophenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2/c20-14-6-8-15(9-7-14)24-18-16(10-22-24)19(26)23(12-21-18)11-17(25)13-4-2-1-3-5-13/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOGORBGQOTVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-5-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

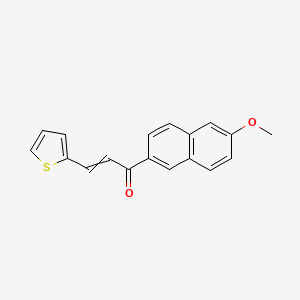

![Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2842901.png)

![N-Ethyl-1-(2-furylmethyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2842903.png)

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)

![9-cyclopropyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2842912.png)

![N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2842914.png)

![N-(3-methylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2842918.png)

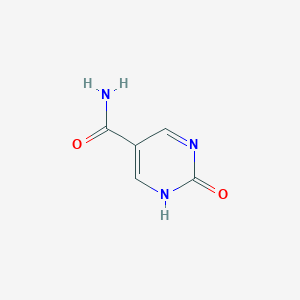

![tert-Butyl N-[1-(pyrimidin-2-yl)azetidin-3-yl]carbamate](/img/structure/B2842921.png)